molecular formula C15H14O3 B6378080 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol CAS No. 1261950-26-8

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol

Cat. No.: B6378080
CAS No.: 1261950-26-8
M. Wt: 242.27 g/mol
InChI Key: BHIWGBOWBJKCNK-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Formyl-6-(4-methoxy-2-methylphenyl)benzoic acid.

    Reduction: 2-Hydroxymethyl-6-(4-methoxy-2-methylphenyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects through the modulation of oxidative stress pathways and inhibition of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-6-(4-methoxyphenyl)phenol
  • 2-Formyl-5-(4-methoxy-2-methylphenyl)phenol

Uniqueness

2-Formyl-6-(4-methoxy-2-methylphenyl)phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and industrial purposes .

Properties

IUPAC Name

2-hydroxy-3-(4-methoxy-2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-12(18-2)6-7-13(10)14-5-3-4-11(9-16)15(14)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIWGBOWBJKCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685160
Record name 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-26-8
Record name 2-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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